Her2-IN-19

Description

HER Family Receptor Tyrosine Kinases and Their Role in Cell Signaling

The four members of the HER family exhibit distinct ligand-binding specificities and dimerization preferences, contributing to the complexity and diversity of HER-mediated signaling. nih.govnih.gov

HER1 (EGFR) is activated by several ligands, including epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α). nih.govrcsb.org HER3 binds to neuregulins (NRGs), while HER4 can bind to multiple ligands, including NRGs, epiregulin, and betacellulin. nih.govrcsb.org Uniquely, HER2 has no known direct high-affinity ligand; instead, its activity is primarily mediated through its role as a preferred dimerization partner for other ligand-activated HER receptors. nih.govgenecards.orghmdb.canih.gov

Overexpression or aberrant activation of HER1, HER2, and HER3 has been strongly associated with the initiation, development, migration, and invasive properties of many types of cancers. kinasenet.ca While HER4 also plays roles in development and signaling, its overexpression is not as consistently linked to reduced survival rates in cancer patients compared to the other family members. kinasenet.carcsb.org Genetic alterations such as gene amplification or mutations can lead to the dysregulation of HER signaling, promoting tumor development. nih.govrcsb.org

Receptor dimerization is a fundamental step in activating HER signaling pathways. nih.govnih.gov HER2 can form homodimers (pairing with itself) or heterodimers (pairing with other HER family members). genecards.orgnih.gov Although HER2 can form homodimers, particularly when overexpressed, these are generally considered less potent in signaling compared to heterodimers. genecards.orgnih.gov

Upon dimerization and activation, HER2 initiates multiple intracellular signaling cascades that regulate diverse cellular functions critical for cancer progression. Key downstream pathways activated by HER2 include the PI3K/AKT/mTOR, MAPK/ERK, NF-κB, and Wnt pathways. genecards.orgebi.ac.uknih.govuniprot.org

The PI3K/AKT/mTOR pathway is a major signaling route activated by HER2, promoting cell growth, proliferation, survival, and metabolism. genecards.orgebi.ac.ukuniprot.organtibodypedia.com Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby preventing programmed cell death. genecards.orgebi.ac.uk

The MAPK/ERK pathway is another crucial cascade downstream of HER2, driving cell cycle progression and proliferation. genecards.orgebi.ac.uknih.govuniprot.org Activation of ERK can phosphorylate and activate transcription factors that promote cell cycle progression. genecards.orgebi.ac.uk

HER2 signaling can also activate the NF-κB pathway, which plays a role in regulating genes involved in cell survival, inflammation, and immune responses. genecards.orgebi.ac.ukuniprot.org Additionally, HER2 can crosstalk with the Wnt/β-catenin pathway, influencing tumor progression by stabilizing and promoting the nuclear translocation of β-catenin, a key mediator of Wnt signaling. genecards.orguniprot.org

Pathological Significance of HER2 Overexpression and Amplification in Malignancies

Aberrant HER2 signaling, frequently caused by gene amplification and protein overexpression, is a significant driver in the development and progression of various malignancies. genecards.orgebi.ac.ukdeciphergenomics.org

HER2 gene amplification, located on chromosome 17q12, leads to an increased number of HER2 gene copies and consequently, overexpression of the HER2 protein on the cell surface. ebi.ac.ukdeciphergenomics.org This overexpression results in constitutive activation of downstream signaling pathways, even in the absence of a direct ligand, providing potent proliferative and anti-apoptotic signals to the cell. nih.govwikipedia.orggenecards.orgdeciphergenomics.org HER2 amplification is considered a major driver of tumor development and progression in a subset of cancers, particularly breast and gastric cancers. genecards.orgdeciphergenomics.org While less common, activating mutations in the HER2 gene can also contribute to constitutive activation of HER2 signaling. genecards.orgebi.ac.uk

HER2 overexpression and amplification are strongly correlated with aggressive tumor behavior and poor prognosis in several cancer types, including breast, gastric, and ovarian cancers. genecards.orgebi.ac.uk HER2-positive breast cancers, for instance, tend to be more aggressive and have a higher risk of recurrence compared to HER2-negative tumors. genecards.orgdeciphergenomics.org The dysregulated signaling cascades activated by aberrant HER2 contribute to increased cell proliferation, survival, migration, and invasion, facilitating tumor growth and the establishment of metastases. genecards.orgebi.ac.uk Clinical studies have shown that HER2 overexpression, amplification, and mutations are associated with an increased metastatic potential. genecards.orgebi.ac.uk

HER Family Proteins and Corresponding Gene IDs

| Protein Name | Gene Name | NCBI Gene ID |

| HER1 | ERBB1 | 1956 |

| HER2 | ERBB2 | 2064 |

| HER3 | ERBB3 | 2065 nih.gov |

| HER4 | ERBB4 | 2066 |

Historical Context of HER2-Targeted Drug Discovery and Development Paradigms

The recognition of HER2 as a key driver in certain cancers spurred significant efforts in developing targeted therapies. The history of HER2-targeted drug discovery dates back to the late 1990s and has evolved through several paradigms, primarily focusing on monoclonal antibodies, small molecule tyrosine kinase inhibitors (TKIs), and antibody-drug conjugates (ADCs). mdpi.combiochempeg.comnih.govbohrium.comaacr.orgresearchgate.netonclive.com

The first major breakthrough was the development of trastuzumab (Herceptin), a humanized monoclonal antibody that binds to the extracellular domain of HER2. biochempeg.comnih.govaacr.org Trastuzumab received FDA approval in 1998 for the treatment of HER2-positive metastatic breast cancer. biochempeg.comnih.govaacr.orgresearchgate.net Its mechanism of action involves blocking downstream signaling pathways, inhibiting HER2-HER3 dimerization, preventing shedding of the HER2 extracellular domain, and inducing antibody-dependent cellular cytotoxicity (ADCC). nih.govnih.gov The success of trastuzumab revolutionized the treatment of HER2-positive breast cancer, significantly improving patient outcomes. biochempeg.comnih.govnih.govbohrium.comaacr.orgnih.gov Subsequently, trastuzumab's approval was extended to include the adjuvant setting for early-stage breast cancer and the treatment of HER2-positive gastric and gastroesophageal junction cancers. aacr.orgresearchgate.net

Following the success of monoclonal antibodies, the development of small molecule tyrosine kinase inhibitors targeting HER2 emerged. These agents are designed to inhibit the intracellular kinase activity of HER2 and often other HER family members. biochempeg.comnih.govbohrium.comaacr.orgfrontiersin.org Lapatinib (B449) (Tykerb), an oral TKI targeting both HER2 and EGFR (HER1), was approved in 2007 for use in combination with capecitabine (B1668275) for patients with HER2-positive metastatic breast cancer who had progressed on prior therapies including trastuzumab. biochempeg.comnih.govaacr.org Other TKIs, such as neratinib (B1684480) (Nerlynx) and tucatinib (B611992) (Tukysa), have since been developed and approved, demonstrating activity in HER2-positive breast cancer, including in patients with brain metastases due to their ability to cross the blood-brain barrier. aacrjournals.orgaacr.orgonclive.comfrontiersin.orgamegroups.org These TKIs often exhibit different selectivity profiles for HER family members and can be effective in overcoming certain resistance mechanisms to antibody-based therapies. nih.govfrontiersin.org

The paradigm further shifted with the advent of antibody-drug conjugates (ADCs), which combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a chemotherapy payload via a linker. mdpi.combiochempeg.combohrium.comaacr.org Trastuzumab emtansine (T-DM1, Kadcyla) was the first HER2-targeted ADC, approved in 2013. biochempeg.com More recently, trastuzumab deruxtecan (B607063) (T-DXd, Enhertu) has shown significant efficacy in heavily pre-treated HER2-positive breast cancer and has also demonstrated activity in HER2-low breast cancer, challenging traditional HER2 classification. aacr.orgnih.govamegroups.org

Within this evolving landscape of HER2-targeted therapies, various investigational compounds are being explored. Her2-IN-19 is a chemical compound that has been noted in research contexts, with some indication of its potential involvement in inhibiting Integrin-HER2 signaling. lipidmaps.org While detailed research findings and clinical data specifically on this compound are not extensively available in the public domain, its identification suggests ongoing efforts to discover and characterize novel small molecules that may modulate HER2 activity or related pathways. The development of such compounds often aims to address limitations of existing therapies, such as resistance mechanisms or the need for agents with distinct mechanisms of action.

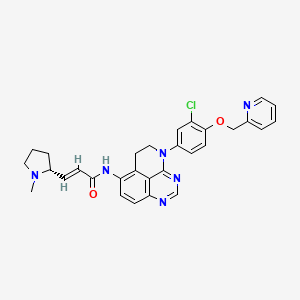

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H29ClN6O2 |

|---|---|

Molecular Weight |

541.0 g/mol |

IUPAC Name |

(E)-N-[6-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2,4,6-triazatricyclo[7.3.1.05,13]trideca-1(13),2,4,9,11-pentaen-10-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide |

InChI |

InChI=1S/C30H29ClN6O2/c1-36-15-4-6-21(36)8-12-28(38)35-25-9-10-26-29-23(25)13-16-37(30(29)34-19-33-26)22-7-11-27(24(31)17-22)39-18-20-5-2-3-14-32-20/h2-3,5,7-12,14,17,19,21H,4,6,13,15-16,18H2,1H3,(H,35,38)/b12-8+/t21-/m1/s1 |

InChI Key |

ARFRDHRNFVIREW-NBILRRPASA-N |

Isomeric SMILES |

CN1CCC[C@@H]1/C=C/C(=O)NC2=C3CCN(C4=NC=NC(=C34)C=C2)C5=CC(=C(C=C5)OCC6=CC=CC=N6)Cl |

Canonical SMILES |

CN1CCCC1C=CC(=O)NC2=C3CCN(C4=NC=NC(=C34)C=C2)C5=CC(=C(C=C5)OCC6=CC=CC=N6)Cl |

Origin of Product |

United States |

Mechanistic Insights into Her2 in 19 Inhibition

Theoretical Modalities of HER2-IN-19 Interaction with the HER2 Receptor

This compound, a cyclic peptide, is designed to selectively target the HER2 receptor researchgate.net. A notable characteristic of this compound is its ability to self-assemble into nanoparticles in aqueous solution. Upon specific binding to HER2 receptors present on the surface of cancer cells, these nanoparticles undergo a structural transformation, converting into nanofibers medchemexpress.commedchemexpress.comtargetmol.comspringernature.com. This transformation is integral to its inhibitory function.

Inhibition of Ligand-Independent HER2 Dimerization (Homodimers and Heterodimers, particularly HER2-HER3)

A key mechanism by which this compound exerts its effect is by disrupting HER2 dimerization medchemexpress.commedchemexpress.comtargetmol.comspringernature.comsciengine.comresearchgate.net. HER2, unlike other receptor tyrosine kinases in the EGFR family, lacks a known direct ligand and is primarily activated through homo- or heterodimerization with other HER family members, such as EGFR (HER1), HER3, and HER4 researchgate.netnih.gov. Overexpression of HER2 in cancer often leads to constitutive, ligand-independent dimerization and subsequent pathway activation nih.govnih.gov. The HER2-HER3 heterodimer is considered a particularly potent activator of downstream signaling pathways critical for cell growth and survival researchgate.netspringernature.comnih.gov. By disrupting HER2 dimerization, this compound interferes with this crucial step in HER2 activation medchemexpress.commedchemexpress.comtargetmol.comspringernature.comsciengine.comresearchgate.net. While specific data detailing the differential impact of this compound on HER2 homodimers versus specific heterodimers like HER2-HER3 is not extensively available in the provided sources, the general disruption of HER2 dimerization would encompass interference with both forms, particularly the oncogenic heterodimers that are prevalent in HER2-positive cancers.

Disruption of HER2 Receptor Activation and Conformational Changes

The binding of this compound and its subsequent transformation into nanofibers on the cancer cell surface are associated with the disruption of HER2 dimerization medchemexpress.commedchemexpress.comtargetmol.comspringernature.com. This disruption prevents the downstream signaling events that are typically initiated by activated, dimerized HER2 receptors medchemexpress.commedchemexpress.comtargetmol.comspringernature.com. While the precise conformational changes induced in the HER2 receptor itself by this compound are not explicitly detailed in the search results, the disruption of dimerization necessarily implies an alteration in the receptor's active conformation and signaling capacity.

Modulation of Downstream Signaling Pathways by this compound

The disruption of HER2 dimerization by this compound leads to the prevention of downstream cell signaling springernature.com. HER2 activation typically triggers several key intracellular signaling cascades that promote cell proliferation, survival, and growth researchgate.netnih.govwikipedia.org.

Impact on PI3K/AKT/mTOR Pathway Activity

The PI3K/AKT/mTOR pathway is a major downstream signaling route activated by HER2, playing a critical role in regulating cell proliferation, growth, metabolism, and survival researchgate.netmedchemexpress.comspringernature.comnih.govwikipedia.orgfrontiersin.org. This compound has been shown to affect or inhibit the PI3K-AKT-mTOR signaling pathway researchgate.netwindows.net. By disrupting HER2 dimerization and subsequent activation, this compound interferes with the initiation of this pathway, thereby impacting its activity.

Effect on MAPK/ERK Signaling Cascade

The MAPK/ERK signaling cascade is another significant pathway activated by HER2, involved in regulating cell proliferation, differentiation, and survival researchgate.netspringernature.comnih.govwikipedia.orgbiorxiv.orgcusabio.com. Research indicates that Cyclic(YCDGFYACYMDV), or this compound, inhibits the phosphorylation of Erk, Mek, and Raf-1 researchgate.net, which are key components of the MAPK/ERK pathway wikipedia.orgbiorxiv.orgcusabio.com. This inhibition disrupts the signal transduction through this cascade.

Influence on Cell Cycle Regulatory Proteins (e.g., p27Kip1, Cyclin D1)

Activated HER2 signaling promotes cell cycle progression, partly by influencing the levels and activity of cell cycle regulatory proteins such as Cyclin D1 and p27Kip1 researchgate.netnih.govnih.govwikipedia.orgwikipedia.orgimmunologyresearchjournal.comnih.gov. Cyclin D1 promotes progression through the G1 phase, while p27Kip1 acts as a cell cycle inhibitor, particularly at the G1/S transition wikipedia.orgimmunologyresearchjournal.com. Inhibition of HER2 signaling is known to lead to cell cycle arrest, often associated with decreased Cyclin D1 and increased p27Kip1 levels researchgate.netmedchemexpress.comsciengine.comwikipedia.orgcusabio.comimmunologyresearchjournal.comnih.gov. This compound has been reported to cause cell cycle arrest windows.net. While direct measurements of p27Kip1 and Cyclin D1 modulation by this compound were not explicitly found, its ability to induce cell cycle arrest is consistent with an influence on these key regulatory proteins, similar to other HER2 inhibitors.

This compound has demonstrated potent inhibitory activity against various tumor cell lines overexpressing HER2. The following table presents some reported IC50 values:

| Cell Line | IC50 (nM) | Source |

| NCI-N87 | 1.63 | medchemexpress.comresearchgate.net |

| BT474 | 15.17 | medchemexpress.comresearchgate.net |

| BaF3-HER2YVMA | 1.49 | medchemexpress.comresearchgate.net |

These values indicate the concentration of this compound required to inhibit the growth of these cell lines by 50%, highlighting its potency against HER2-positive cancer cells.

Preclinical Evaluation of Her2 in 19 Efficacy

In Vitro Studies of HER2-IN-19

In vitro studies are the foundational step in evaluating the anticancer potential of a novel HER2 inhibitor. These experiments utilize cultured cancer cells to determine the compound's biological effects in a controlled laboratory setting.

To comprehensively evaluate the efficacy of a HER2-targeted agent, a diverse panel of breast cancer cell lines is typically employed. These cell lines are characterized by their varying levels of HER2 expression and genetic status, which allows researchers to understand the compound's spectrum of activity.

HER2-amplified models: These cell lines, such as SKBR3 and BT-474, have a significant increase in the number of copies of the ERBB2 gene, leading to high levels of HER2 protein on the cell surface. aacrjournals.orgnih.gov They are the primary models for testing the potency of HER2 inhibitors.

HER2-low models: A growing area of interest is the treatment of tumors with low levels of HER2 expression. nih.gov Cell lines like MCF7, which express low levels of HER2, are used to determine if an inhibitor has activity in this setting. aacrjournals.org

HER2-mutant models: Some cancers harbor mutations in the ERBB2 gene that can drive tumor growth, even without gene amplification. wikipedia.org Cell lines engineered to express these specific mutations are crucial for evaluating an inhibitor's effectiveness against these alternative mechanisms of HER2 activation.

The characterization of these cell lines is critical and is typically confirmed using techniques like fluorescence in situ hybridization (FISH) to assess gene amplification and immunohistochemistry (IHC) or flow cytometry to quantify protein expression levels. youtube.com

Table 1: Representative Breast Cancer Cell Lines for In Vitro HER2-Inhibitor Testing

| Cell Line | HER2 Status | Key Characteristics |

| SKBR3 | HER2-amplified | High HER2 protein overexpression due to gene amplification. |

| BT-474 | HER2-amplified | Overexpresses both HER2 and estrogen receptor (ER). |

| MDA-MB-453 | HER2-amplified | High HER2 expression, often used in metastasis studies. biorxiv.org |

| ZR-75-1 | HER2-amplified | Overexpresses HER2 without significant gene amplification. aacrjournals.org |

| MCF7 | HER2-low | Low HER2 expression, ER-positive. aacrjournals.org |

| UACC-893 | HER2-amplified | Demonstrates metastatic potential in preclinical models. biorxiv.org |

A primary goal of anticancer drugs is to halt the uncontrolled growth of tumor cells. Cell proliferation and viability assays are used to quantify the effect of a compound like this compound on cancer cell growth. Assays such as the MTT or CellTiter-Glo® assay measure the metabolic activity of cells, which correlates with the number of viable cells. A dose-response curve is generated to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50). These experiments would compare the IC50 values across HER2-amplified, HER2-low, and HER2-mutant cell lines to establish the inhibitor's potency and selectivity.

Effective cancer therapies often work by inducing programmed cell death, or apoptosis, in tumor cells. portlandpress.comnih.gov The ability of a HER2 inhibitor to trigger apoptosis is a key indicator of its therapeutic potential. Standard assays to measure apoptosis include:

Caspase Activation: Apoptosis is executed by a family of enzymes called caspases. Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis. iiarjournals.org

PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein that is cleaved by caspases during apoptosis. Detecting this cleavage by Western blot is a common marker of apoptotic cell death. iiarjournals.org

Annexin V Staining: In the early stages of apoptosis, a lipid called phosphatidylserine (B164497) flips to the outer leaflet of the cell membrane. Annexin V is a protein that binds to phosphatidylserine and can be labeled with a fluorescent dye to identify apoptotic cells via flow cytometry.

In addition to apoptosis, other forms of programmed cell death, such as pyroptosis, are of increasing interest in cancer research. Investigating markers of pyroptosis could reveal alternative mechanisms of action for a novel inhibitor.

A critical aspect of cancer malignancy is the ability of tumor cells to migrate and invade surrounding tissues, a process that can lead to metastasis. nih.gov Overexpression of HER2 is known to enhance the migratory and invasive properties of cancer cells. nih.govnih.govembopress.org In vitro assays to assess the impact of a HER2 inhibitor on these processes include:

Wound Healing (Scratch) Assay: A "scratch" is made in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the scratch over time is monitored, with and without treatment with the inhibitor.

Transwell Migration/Invasion Assay (Boyden Chamber): This assay uses a chamber with a porous membrane. Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to pass through.

Some HER2-targeted therapies, particularly antibody-based drugs, function by binding to the HER2 receptor on the cell surface and inducing its internalization and subsequent degradation. nih.govnih.govresearchgate.net This removes the receptor from the cell surface, thereby shutting down its downstream signaling pathways.

To study this, researchers can label the HER2 inhibitor with a fluorescent tag and use techniques like confocal microscopy or flow cytometry to track its binding to the cell surface and subsequent movement into the cell's interior over time. actanaturae.ru Western blotting can then be used to measure the total levels of HER2 protein within the cells after treatment to determine if the inhibitor leads to receptor degradation. While HER2 is generally considered resistant to internalization, certain therapeutic approaches can overcome this. plos.org

In Vivo Preclinical Models

Following promising in vitro results, the efficacy of a HER2 inhibitor is evaluated in living organisms, typically in mouse models. These in vivo studies are critical for understanding how the drug behaves in a complex biological system.

Xenograft Models: The most common approach involves implanting human cancer cells (from the cell lines tested in vitro) into immunodeficient mice. aacrjournals.orgnih.gov This allows for the growth of human tumors in a living animal. Different types of xenograft models can be used:

Subcutaneous Xenografts: Tumor cells are injected under the skin of the mouse, leading to the formation of a palpable tumor. This model is useful for assessing the inhibitor's ability to slow tumor growth.

Orthotopic Xenografts: Tumor cells are implanted into the corresponding organ (e.g., mammary fat pad for breast cancer). This can create a more clinically relevant tumor microenvironment. nih.gov

Metastasis Models: Tumor cells are injected into the bloodstream (e.g., via the tail vein) to assess the inhibitor's ability to prevent the formation of metastatic tumors in distant organs like the lungs or bones. biorxiv.org

Patient-Derived Xenograft (PDX) Models: In this advanced model, tumor tissue from a patient is directly implanted into an immunodeficient mouse. championsoncology.com PDX models are thought to better recapitulate the heterogeneity and biology of human tumors.

Genetically Engineered Mouse Models (GEMMs): These models involve mice that have been genetically modified to develop tumors that are driven by specific genetic alterations, such as the overexpression of human HER2. nih.govbiocytogen.com These models are valuable because they have an intact immune system, which can be important for evaluating certain types of cancer therapies.

In these models, the tumor growth is monitored over time in treated versus untreated animals. At the end of the study, tumors and organs can be harvested for further analysis to understand the drug's effects on the tumor microenvironment and to look for biomarkers of response.

Table 2: Common In Vivo Models for HER2-Targeted Therapy Evaluation

| Model Type | Description | Advantages |

| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunodeficient mice. | Relatively simple and reproducible. |

| Patient-Derived Xenograft (PDX) | Patient tumor fragments are implanted into immunodeficient mice. championsoncology.com | Better reflects the complexity and heterogeneity of human tumors. |

| Genetically Engineered Mouse Model (GEMM) | Mice are engineered to develop spontaneous tumors (e.g., expressing human HER2). biocytogen.com | Intact immune system, allows for studying tumor initiation and progression. |

Based on a comprehensive search of available information, there is no public data or scientific literature available for a specific compound designated "this compound." As a result, it is not possible to provide an article detailing its preclinical evaluation, including its effects in various tumor models or in combination with other therapeutic agents.

The detailed outline provided requires specific research findings on "this compound" regarding:

Preclinical Efficacy in Xenograft, Syngeneic, and Patient-Derived Xenograft (PDX) Models: This would involve studies where human tumors (xenografts, PDX) or mouse tumors (syngeneic) are implanted in animal models to test the compound's effectiveness.

Tumor Growth Inhibition and Regression: This requires specific data from preclinical studies measuring the compound's ability to slow down or shrink tumors.

Combination Strategies: Information is needed on how "this compound" interacts when combined with other HER2-targeted drugs, standard chemotherapies, or inhibitors of specific cellular pathways like PI3K, mTOR, CDK4/6, PARP, and ATR.

Without any primary or secondary research data on "this compound," generating the requested content would be speculative and would not meet the required standards of scientific accuracy. It is possible that "this compound" is an internal research code for a compound that has not yet been disclosed in publications, or the name may be incorrect.

Therefore, the article cannot be generated as requested due to the absence of specific information on the subject compound, this compound.

Information regarding the chemical compound "this compound" in the context of preclinical combinatorial approaches with immunotherapy is not available in the public domain.

Extensive searches for scientific literature and preclinical data concerning a compound specifically designated as "this compound" have yielded no results. Consequently, an article detailing its preclinical evaluation in combination with immunotherapy, as per the requested outline, cannot be generated.

The field of oncology research is actively exploring the synergistic effects of combining HER2-targeted therapies with immune checkpoint inhibitors. nih.govmdpi.com Preclinical studies have provided a strong rationale for these combination strategies, suggesting that they can enhance anti-tumor immune responses and overcome resistance to HER2-targeted agents alone. nih.govdovepress.comnih.gov

HER2-targeted therapies, such as monoclonal antibodies, can induce an immune-mediated response through mechanisms like antibody-dependent cellular cytotoxicity (ADCC). nih.govbmj.com This can create a more immunogenic tumor microenvironment, making it more susceptible to the effects of immune checkpoint inhibitors. bmj.com Conversely, immune checkpoint inhibitors can reinvigorate exhausted T cells, potentially augmenting the efficacy of HER2-directed treatments. nih.gov

Research has also indicated that HER2 signaling can be associated with the upregulation of immune checkpoint ligands like PD-L1, which contributes to tumor immune evasion. nih.govmdpi.commdpi.com Therefore, blocking both HER2 and the PD-1/PD-L1 axis concurrently is a promising therapeutic strategy. nih.govdovepress.com Preclinical models have shown that this dual approach can lead to enhanced tumor regression and prolonged survival. dovepress.com

While the general principles of combining HER2 inhibition with immunotherapy are well-established in preclinical and clinical research, no specific data is available for a compound named "this compound". Therefore, the requested detailed analysis, including data tables and specific research findings for this particular compound, cannot be provided.

Mechanisms of Resistance to Her2 Targeted Therapies and Her2 in 19 Research

Intrinsic and Acquired Resistance Pathways

Resistance to HER2-targeted therapies is a multifaceted phenomenon driven by various molecular alterations and pathway activations ascopubs.orgbegellhouse.comguidetopharmacology.orgnih.govnih.gov. Intrinsic resistance refers to the lack of initial response to therapy, while acquired resistance develops after an initial period of response begellhouse.com. These resistance pathways often involve the incomplete blockade of HER receptors or the activation of alternative signaling cascades that bypass the HER2 pathway ascopubs.orgnih.govnih.govoup.com. For instance, alterations in downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, are frequently implicated in both intrinsic and acquired resistance oup.comfrontiersin.orgnih.govmdpi.comtandfonline.comnih.govoaepublish.com. Activating mutations in PIK3CA, the gene encoding the catalytic subunit of PI3K, or loss of the tumor suppressor PTEN, can lead to constitutive activation of the PI3K/AKT pathway, thereby reducing the efficacy of HER2-targeted agents that primarily inhibit upstream signaling ascopubs.orgoup.comfrontiersin.orgnih.gov. Preclinical studies suggest that combining PI3K/mTOR/AKT inhibitors with anti-HER2 treatment may overcome resistance in tumors with PIK3CA mutations ascopubs.org.

Alterations in HER2 Expression and Structure

Alterations affecting the HER2 receptor itself can significantly contribute to resistance ascopubs.orgguidetopharmacology.org.

Downregulation or Loss of HER2 Expression

One mechanism of acquired resistance involves the downregulation or complete loss of HER2 expression in tumor cells frontiersin.orgonclive.com. This can render HER2-targeted therapies ineffective as the drug target is no longer sufficiently present. Studies suggest that reduced HER2 levels may lead to refractory disease frontiersin.org.

Emergence of Truncated HER2 Forms (e.g., p95HER2)

The emergence of truncated forms of HER2, such as p95HER2, is a known mechanism of resistance, particularly to extracellular domain-targeting antibodies like trastuzumab ascopubs.orgguidetopharmacology.orgoup.comfrontiersin.orgfrontiersin.orgmedscape.comaacrjournals.orgtci-thaijo.orgoup.com. p95HER2 is an N-terminally truncated fragment of the full-length HER2 receptor that lacks the extracellular domain where trastuzumab binds, but retains an active intracellular kinase domain oup.comfrontiersin.orgfrontiersin.orgaacrjournals.orgtci-thaijo.orgoup.com. This allows p95HER2 to constitutively activate downstream signaling pathways independently of ligand binding and trastuzumab inhibition frontiersin.orgaacrjournals.org. p95HER2 expression has been observed in a significant percentage of breast cancers and is associated with poor prognosis and resistance to trastuzumab oup.comfrontiersin.orgfrontiersin.orgmedscape.comaacrjournals.orgtci-thaijo.orgoup.com. While resistant to trastuzumab, p95HER2-expressing cells may retain sensitivity to tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain medscape.comaacrjournals.orgtci-thaijo.orgoup.com.

HER2 Mutations (e.g., kinase domain mutations)

Mutations within the HER2 gene, particularly in the kinase domain, can also mediate resistance to HER2-targeted therapies ascopubs.orgmdpi.comoup.comonclive.comnih.govaacrjournals.orgresearchgate.net. These mutations can lead to constitutive activation of the receptor or affect the binding of small molecule inhibitors onclive.comnih.govaacrjournals.orgresearchgate.net. For example, certain kinase domain mutations have been shown to confer resistance to lapatinib (B449), a dual EGFR/HER2 TKI nih.govaacrjournals.orgresearchgate.net. Research into novel HER2 mutations and their impact on sensitivity to different HER2 inhibitors is ongoing nih.govaacrjournals.org. Some studies indicate that irreversible TKIs, such as neratinib (B1684480), may be effective against certain HER2 kinase domain mutations that confer resistance to reversible inhibitors nih.govaacrjournals.orgresearchgate.net.

Compensation by Alternative Receptor Tyrosine Kinases

Compensation by other receptor tyrosine kinases (RTKs) within the HER family and other families is a significant mechanism of resistance ascopubs.orgnih.govnih.govoup.comnih.govmdpi.com.

Overexpression of HER Family Ligands and Heterodimerization with Other HER Receptors (EGFR, HER3)

Overexpression of ligands for other HER family receptors, such as EGFR and HER3, can promote heterodimerization of HER2 with these receptors, leading to the activation of alternative signaling pathways that bypass HER2 inhibition ascopubs.orgmdpi.comnih.govnih.govoup.comnih.govmdpi.commedscape.comnih.govmdpi.comfrontiersin.orgoncotarget.com. HER2 is considered a preferred dimerization partner for other HER receptors mdpi.comoncotarget.com. Heterodimerization with EGFR and HER3 is particularly important, as these dimers can effectively activate downstream signaling pathways like PI3K/AKT and MAPK, even when HER2 homodimerization is inhibited ascopubs.orgoup.comnih.govmdpi.comfrontiersin.orgoncotarget.com. HER3, despite having impaired kinase activity, is a critical signaling partner due to its numerous phosphorylation sites that can recruit downstream signaling molecules upon heterodimerization, especially with HER2 nih.govfrontiersin.org. Overexpression of HER family ligands, such as heregulin (a HER3 ligand), can drive HER2/HER3 heterodimer formation and contribute to resistance to HER2-targeted therapies like trastuzumab oup.comnih.gov. Targeting these alternative HER family members and their ligands, or disrupting their heterodimerization with HER2, are active areas of research to overcome resistance mdpi.comfrontiersin.orgoncotarget.commdpi.com.

While the specific role of Her2-IN-19 in counteracting each of these detailed resistance mechanisms requires further dedicated research, understanding these established pathways provides the framework for evaluating the potential of novel compounds like this compound in overcoming resistance to existing HER2-targeted therapies. Research on compounds targeting HER2 often investigates their activity against cell lines or models exhibiting these known resistance mechanisms.

Based on the available information from the conducted search, there is no specific data found pertaining to the chemical compound "this compound" in the context of the outlined mechanisms of resistance to HER2-targeted therapies or preclinical research strategies to overcome such resistance.

The search results provided general information on HER2-targeted therapies and various mechanisms of resistance, including the activation of IGF1R or MET signaling, activation of downstream pathways like PI3K/AKT/mTOR and MAPK/ERK, activation of SRC, STAT3, and NF-κB pathways, and epithelial-mesenchymal transition (EMT). Information and PubChem CIDs for known HER2 inhibitors such as tucatinib (B611992), lapatinib, and neratinib were found. However, no research findings, data tables, or detailed discussions specifically linking "this compound" to these topics were present in the retrieved documents.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on "this compound" as requested by the provided outline and instructions, due to the absence of relevant information about this specific compound in the search results.

An extensive search for the chemical compound “this compound” has yielded no specific information under this designation in the public scientific literature. The search results provide a wealth of information on the general principles of designing human epidermal growth factor receptor 2 (HER2) inhibitors, including structure-activity relationships and computational modeling techniques. However, data specifically identifying and characterizing a compound named "this compound" is not available.

One study mentions an antibody designated H2Mab-19, which targets the HER2 receptor, but this is a large biological molecule, not a small molecule inhibitor as the name "this compound" would typically imply. nih.gov Another publication discusses the inhibition of cyclin-dependent kinase 19 (CDK19) in combination with HER2-targeting drugs, but this does not refer to a compound named this compound. nih.gov

Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" as requested by the prompt's strict outline. The foundational information required to detail its specific structure-activity relationship, binding modes, and rational design is absent from the available search results. An article on a different, well-documented HER2 inhibitor could be produced, but this would violate the explicit instruction to focus exclusively on "this compound".

Structure Activity Relationship Sar and Rational Design of Her2 in 19

Design Principles for HER2-IN-19 and Related Inhibitors

Strategies for Overcoming Specific HER2 Mutations (e.g., irreversible binding)

A significant challenge in HER2-targeted therapy is the emergence of drug resistance, often conferred by mutations in the kinase domain, such as L755S, T798I, and T798M, which can diminish the efficacy of reversible inhibitors like lapatinib (B449). scirp.org To counteract this, a key strategy in the design of advanced inhibitors, and likely a core principle in the conception of this compound, is the incorporation of an irreversible binding mechanism.

Irreversible inhibitors typically feature a reactive electrophilic group, often an α,β-unsaturated carbonyl substructure known as a "Michael acceptor." scirp.org This moiety is strategically positioned to form a covalent bond with a specific nucleophilic residue within the ATP-binding pocket of the HER2 kinase. In the case of HER2, the target is typically the sulfhydryl group of the Cys805 residue. scirp.org This covalent linkage leads to a durable and potent inhibition of the kinase activity, which is less susceptible to being overcome by increased ATP concentrations or certain conformational changes induced by mutations. scirp.org The formation of this covalent bond allows these irreversible inhibitors to be effective against cancers harboring HER2 point mutations that confer resistance to reversible inhibitors. scirp.org While established irreversible inhibitors like neratinib (B1684480) and afatinib (B358) have demonstrated the clinical utility of this approach, the quest for novel agents with improved properties continues to drive research. scirp.orgnih.gov

The rational design of such inhibitors involves meticulous optimization of the scaffold to ensure precise positioning of the reactive group for covalent modification, while also maintaining high affinity and selectivity for the HER2 kinase. nih.govresearchgate.net This process often utilizes structure-based design, where the crystal structure of the HER2 kinase domain informs the iterative modification of the inhibitor's chemical structure to enhance its binding and reactivity. rcsb.orgnih.gov

Chemical Synthesis Methodologies for this compound Analogues

The exploration of the chemical space around a lead compound like this compound is crucial for optimizing its pharmacological properties. This is achieved through the synthesis of a library of analogues, which allows for a systematic investigation of the SAR.

Synthetic Routes and Reaction Optimizations

The synthesis of analogues of complex heterocyclic molecules, which are common scaffolds for kinase inhibitors, often involves multi-step synthetic routes. nih.govmdpi.comacs.org For instance, the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, a scaffold found in some HER2/EGFR dual inhibitors, demonstrates the complexity of these synthetic endeavors. nih.gov The construction of such core structures and the subsequent introduction of diverse substituents require careful planning and optimization of reaction conditions to achieve desired yields and purity. acs.orgacs.org

Common synthetic strategies may involve convergent approaches, where different fragments of the target molecule are synthesized separately and then coupled in the final stages. acs.orgacs.org This modular approach is particularly amenable to the creation of analogue libraries, as it allows for the variation of different structural components by simply swapping out the corresponding building blocks. Reaction optimizations are a critical aspect of this process, focusing on improving yields, reducing reaction times, and ensuring the scalability of the synthesis.

Library Synthesis and High-Throughput Screening

To efficiently explore the SAR of a compound like this compound, combinatorial chemistry and high-throughput screening (HTS) are powerful tools. nih.govnih.gov Library synthesis allows for the rapid generation of a large number of structurally related analogues by systematically varying different substituents around a common core scaffold. openpharmaceuticalsciencesjournal.com For example, by varying R-groups on a lead molecule, a combinatorial library of thousands of compounds can be generated. openpharmaceuticalsciencesjournal.com

Once synthesized, these libraries are subjected to HTS assays to evaluate their biological activity, such as their ability to inhibit HER2 kinase activity or the proliferation of HER2-positive cancer cells. nih.govnih.gov HTS platforms can rapidly assess thousands of compounds, providing a wealth of data that can be used to identify analogues with improved potency, selectivity, or other desirable properties. nih.gov The data generated from HTS, combined with computational modeling, helps to build a comprehensive understanding of the SAR, guiding the further rational design of more effective HER2 inhibitors. openpharmaceuticalsciencesjournal.comnih.gov

Advanced Methodologies in Her2 Research Relevant to Her2 in 19

Molecular and Cellular Assays for HER2 Inhibition

A variety of in vitro and cell-based assays are employed to assess the impact of compounds on HER2 activity and downstream signaling. These assays provide insights into a compound's potency, selectivity, and mechanism of action.

Kinase Assays for HER2 and Related Family Members

Kinase assays are fundamental for determining the direct inhibitory activity of a compound against the tyrosine kinase domain of HER2 and other members of the HER family (EGFR, HER3, HER4). These biochemical assays typically involve incubating the purified kinase domain with a substrate peptide and ATP in the presence of the inhibitor. The reduction in substrate phosphorylation indicates the extent of kinase inhibition. Studies evaluating HER2 inhibitors often include in vitro kinase assays to determine IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity. For instance, in vitro kinase assays have been used to assess the activity of compounds against purified EGFR and HER2 kinase domains, providing IC50 values to quantify their potency mdpi.comresearchgate.nettandfonline.com. These assays can also help establish the selectivity of an inhibitor by testing its activity against a panel of kinases, including related family members aacrjournals.org.

Phosphorylation Status Analysis of HER2 and Downstream Effectors (e.g., Western Blot, ELISA)

Analyzing the phosphorylation status of HER2 and its downstream signaling molecules is critical for evaluating the cellular effects of HER2 inhibitors. HER2 activation primarily occurs through dimerization, leading to transphosphorylation of tyrosine residues within the intracellular domain, which then recruit and activate downstream signaling components, notably those in the PI3K/Akt and MAPK pathways researchgate.netnih.gov.

Western blotting is a widely used technique to assess the total protein levels and phosphorylation status of HER2, EGFR, HER3, HER4, and key downstream effectors like Akt and MAPK (ERK1/2) aacrjournals.orgnih.govoncotarget.complos.orgnih.govspandidos-publications.com. By treating cells with a HER2 inhibitor and then performing Western blot analysis with antibodies specific for phosphorylated residues, researchers can determine if the inhibitor effectively blocks HER2 activation and subsequent signaling cascades. For example, studies have shown that HER2 inhibitors can reduce the phosphorylation of HER2, HER3, and downstream effectors in HER2-overexpressing cell lines aacrjournals.orgaacrjournals.org. Western blotting can also be used to validate findings from proteomic analyses nih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA) is another method used to quantify protein levels and phosphorylation status. ELISA-based assays can be designed to specifically detect phosphorylated forms of HER2 or downstream signaling proteins nih.govcellsignal.com. These assays can offer a more quantitative readout compared to traditional Western blotting and can be adapted for higher throughput screening nih.gov. ELISA has been used to analyze the levels of phosphorylated STAT3, a downstream effector of IL-6 signaling which can contribute to lapatinib (B449) resistance in HER2-positive breast cancer cells oncotarget.com. Additionally, ELISA can be used to measure secreted factors like heregulin and betacellulin, which can influence HER family signaling nih.gov. A hybrid Western blotting and ELISA assay has also been developed to identify compounds that reduce HER2 protein expression levels nih.gov.

Gene Expression Analysis (qPCR, RNA-seq)

Analyzing gene expression profiles provides insights into how HER2 inhibition affects the transcriptome of cancer cells. Techniques like quantitative PCR (qPCR) and RNA sequencing (RNA-seq) are employed for this purpose.

RNA-seq provides a comprehensive view of the entire transcriptome, allowing for the identification of differentially expressed genes (DEGs) in response to HER2 inhibition plos.orgnih.gov. This can reveal previously unknown genes or pathways affected by the treatment and help elucidate mechanisms of drug resistance plos.orgnih.govfrontiersin.org. RNA-seq analysis has been used to identify mRNAs and lincRNAs associated with trastuzumab resistance in HER2-positive breast cancer nih.gov. Studies have compared gene expression profiles between sensitive and resistant cell lines or between treated and untreated cells to identify potential biomarkers or therapeutic targets plos.orgnih.gov. While proteomic and transcriptomic analyses can reveal common functional processes, proteomic analysis may uncover specific features not observed at the RNA level, highlighting the importance of both approaches frontiersin.org.

Proteomic Profiling in Response to HER2 Inhibition

Proteomic profiling involves the large-scale analysis of proteins within a cell or tissue sample. This technique is invaluable for understanding the complex cellular changes that occur in response to HER2 inhibition, including alterations in protein abundance, post-translational modifications (such as phosphorylation), and protein-protein interactions.

Mass spectrometry-based proteomics can identify differentially expressed proteins (DEPs) and provide quantitative data on protein levels nih.govfrontiersin.orgmdpi.com. Proteomic analyses have been used to uncover potential mechanisms of resistance to HER2-targeted therapies, such as the upregulation of HER3 or the activation of downstream effectors in the PI3K/AKT pathway mdpi.com. By comparing the proteomic profiles of resistant and sensitive tumors or cell lines, researchers can identify proteins uniquely altered in resistant cells, providing a basis for developing novel therapeutic interventions frontiersin.orgmdpi.commdpi.com. Proteomic studies can also reveal the involvement of compensatory pathways, such as MET and AXL, in promoting survival despite HER2 inhibition mdpi.com.

Phosphoproteomic profiling specifically focuses on identifying and quantifying phosphorylated proteins, offering detailed insights into the activation status of signaling pathways. This can pinpoint which specific phosphorylation sites are affected by HER2 inhibitors and how signaling networks are rewired in response to treatment or in the development of resistance nih.gov. Deep proteomic and phosphoproteomic profiling of pre-treatment biopsies has been performed to identify molecular signatures predictive of treatment response to neo-adjuvant therapy in HER2-positive breast cancer nih.gov. These studies can reveal that low HER2 activity might contribute to treatment resistance nih.gov.

Proteomic analysis has also been applied to study changes in protein metabolism and mitochondrial alterations associated with resistance to HER2-targeted therapies mdpi.com. Furthermore, global protease activity profiling can identify subtype-specific differences in protease activity and elucidate proteolysis associated with HER2-mediated signaling acs.org.

Advanced Imaging Techniques in Preclinical HER2 Research

Advanced imaging techniques play a crucial role in preclinical research by allowing non-invasive visualization and quantification of HER2 expression, tumor response to therapy, and the biodistribution of targeted agents in living systems.

Fluorescence Imaging and ImmunoSCIFI Probes

Fluorescence imaging is a versatile technique used in preclinical settings to visualize HER2 expression and evaluate the efficacy of HER2-targeted therapies. This involves using fluorescently labeled antibodies or ligands that specifically bind to HER2 receptors on cancer cells. In vitro fluorescence imaging can assess the binding specificity of HER2-targeted probes to cells with different HER2 expression levels nih.govacs.orgmdpi.com. Confocal microscopy can be used for detailed visualization of HER2 in cells mdpi.comresearchgate.net.

Immuno-Secondary Cerenkov-induced Fluorescence Imaging (ImmunoSCIFI) is an emerging biomedical optical imaging modality that leverages Cerenkov luminescence, primarily generated by β-emitting radioisotopes, to excite near-infrared fluorophores nih.govacs.org. This technique offers the potential for deeper tissue penetration compared to conventional fluorescence imaging nih.govacs.org. ImmunoSCIFI probes are dual-functionalized immunoconjugates that combine an antibody for target specificity (e.g., trastuzumab for HER2) with a β-emitting radioisotope and a near-infrared fluorophore nih.govacs.org. The radioisotope generates Cerenkov luminescence, which in turn excites the fluorophore, producing red-shifted photonic emissions with greater depth penetration nih.govacs.org. Studies have described the synthesis and characterization of HER2-specific immunoSCIFI probes and evaluated their binding specificity in cellular assays nih.govacs.orgnih.gov. These probes show promise for medical imaging applications, such as fluorescence-guided surgery, by providing high binding specificity for clinically relevant biomarkers like HER2 nih.govacs.org. Preclinical molecular imaging, including optical imaging, is being developed to create specific imaging cancer biomarkers and evaluate them in preclinical cancer models icr.ac.uk.

Other advanced imaging modalities relevant to HER2 research include Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which utilize radiolabeled probes targeting HER2 for in vivo imaging nih.govmdpi.comresearchgate.net. MRI and ultrasound are also used in HER2 breast cancer imaging nih.govfrontiersin.org. These techniques allow for non-invasive assessment of HER2 expression levels, evaluation of therapeutic responses, and monitoring of disease progression nih.govmdpi.comresearchgate.net. Radiotracers like 18F, 11C, 68Ga, and 99mTc have been used to label HER2-targeting agents such as nanobodies, affibodies, and antibodies for PET and SPECT imaging nih.govmdpi.com.

Raman Spectroscopy and Raman Imaging for HER2 Protein Identification

Raman spectroscopy and Raman imaging are emerging as valuable tools for the identification and characterization of HER2 protein in breast cancer cells. These vibrational spectroscopy methods offer a non-invasive approach to analyze the biochemical composition of cells and tissues, providing unique molecular fingerprints based on their vibrational modes. thermofisher.comepj-conferences.org Unlike traditional methods, Raman techniques require minimal sample processing. thermofisher.com

Studies have demonstrated the potential of Raman spectroscopy to differentiate breast cancer cell lines based on their HER2 expression levels. epj-conferences.orgmdpi.com By analyzing the Raman spectra, researchers can identify specific bands corresponding to molecular vibrations within proteins, including those associated with tyrosine, which is relevant to the tyrosine kinase domain of HER2. nih.gov This allows for the quantitative analysis of HER2 protein expression. nih.govbiorxiv.org

Raman spectroscopy has shown strong correlations with conventional HER2 testing methodologies like immunohistochemistry (IHC) in in vitro human cell line models. nih.govbiorxiv.orgacs.orgresearchgate.net This suggests its promise for sensitive and rapid quantitation of HER2 protein. nih.govbiorxiv.org Coupled with machine learning techniques, Raman spectroscopy can accurately classify different breast cancer subtypes based on their biochemical signatures. epj-conferences.org Surface Enhanced Raman Scattering (SERS) further enhances the sensitivity, potentially allowing for the detection of single molecules like HER2 receptors. epj-conferences.org

Research indicates that Raman-based methods for HER2 quantitation may offer significant progress in patient selection for HER2-targeted therapy compared to conventional methods. biorxiv.orgresearchgate.netbiorxiv.org

Positron Emission Tomography (PET) Imaging for HER2-Targeting

Positron Emission Tomography (PET) imaging plays a crucial role in visualizing and quantifying HER2 expression in vivo, offering a non-invasive method for whole-body assessment. oup.comhealthcare-in-europe.com HER2-targeted molecular probes are designed to specifically bind to HER2 receptors on tumor cell surfaces, allowing for accurate determination of HER2 expression across various systemic lesions. oup.com This is particularly valuable in metastatic breast cancer where HER2 expression can be heterogeneous across different lesions and re-biopsy may be challenging. oup.comhealthcare-in-europe.com

Various radiopharmaceuticals have been developed for HER2-targeted PET imaging. Zirconium-89 (⁸⁹Zr) labeled anti-HER2 antibodies, such as Trastuzumab and Pertuzumab, have been used in immuno-PET imaging. frontiersin.org Other PET tracers, including Cuprum-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga), have also been explored. frontiersin.org Smaller molecules like affibodies and peptides, due to their faster blood clearance and better tumor penetration compared to full-sized antibodies, are also being investigated as potential PET imaging agents for HER2. frontiersin.orgcancerbiomed.orgmdpi.com

HER2-targeted PET/CT imaging can provide real-time, non-invasive, and quantitative information on HER2 expression, which can aid in optimizing and individualizing therapy for patients. oup.comnih.gov Studies have shown that HER2-targeted PET/CT can detect small metastatic lesions that may be undetectable by traditional ¹⁸F-FDG PET/CT. oup.comnih.gov Furthermore, PET imaging may help predict early metabolic response to HER2-targeted treatment. healthcare-in-europe.com

In Vivo Imaging of Tumor Uptake and Penetration

In vivo imaging techniques are essential for evaluating the pharmacokinetics and biodistribution of HER2-targeting agents, including their tumor uptake, penetration, and retention. PET imaging, as discussed, allows for the visualization and quantification of targeted agent accumulation in tumors over time. researchgate.net

Studies utilizing radiolabeled HER2-targeting agents in preclinical models, such as xenografted mice, provide data on the distribution of the agent in tumors and various organs. researchgate.net This helps assess the specificity of tumor targeting and the rate of clearance from the bloodstream and normal tissues. researchgate.net

The size of the targeting molecule can influence tumor penetration. Smaller molecules like peptides and affibodies have demonstrated rapid tissue penetration and good tumoral uptake in vivo compared to larger antibody-drug conjugates. cancerbiomed.orgmdpi.combio-integration.org This rapid penetration and enhanced uptake and retention in tumors are desirable characteristics for effective drug delivery. bio-integration.org

Photoacoustic imaging is another technique explored for in vivo imaging of tumor uptake with HER2-targeted nanoparticles. nih.gov This method can provide enhanced optical contrast of tumor contours and demonstrate target-specific accumulation and prolonged retention within HER2-positive tumors. nih.gov

Analyzing the in vivo tumor uptake and penetration profiles of HER2-targeting compounds is critical for understanding their potential efficacy and guiding the design of improved therapeutic strategies.

Biomarker Discovery and Validation in Preclinical Models

Biomarker discovery and validation in preclinical models are fundamental to understanding the mechanisms of response and resistance to HER2 inhibitors and identifying patient populations most likely to benefit from treatment. Preclinical models, including cell lines and xenografts, serve as valuable tools for these investigations.

Identification of Response and Resistance Biomarkers to HER2 Inhibitors

Identifying biomarkers that predict response or resistance to HER2 inhibitors is crucial for personalized medicine. While HER2 overexpression or amplification is a primary predictive biomarker for response to many HER2-targeted therapies, not all patients with HER2-positive tumors respond, and many develop acquired resistance. nih.gov

Research in preclinical models aims to uncover the molecular mechanisms underlying intrinsic and acquired resistance to HER2 inhibitors. This involves studying alterations in HER2 signaling pathways, the involvement of other receptor tyrosine kinases, and downstream signaling molecules. Biomarkers of resistance can include activation of alternative survival pathways or mechanisms that impair the binding or function of the HER2 inhibitor.

Conversely, biomarkers of response can indicate the sensitivity of the tumor to HER2 blockade. These may involve specific patterns of protein expression, gene amplification, or the presence of activating mutations that make the tumor particularly reliant on HER2 signaling.

Preclinical studies using diverse cell lines with varying HER2 status and genetic backgrounds, as well as patient-derived xenografts, are instrumental in evaluating potential biomarkers and validating their predictive value before moving to clinical trials.

Methodologies for HER2 Status Assessment (IHC, FISH, SISH, AI-driven analysis)

Accurate assessment of HER2 status is paramount for guiding treatment decisions in HER2-expressing cancers. Several methodologies are routinely employed for this purpose, primarily focusing on evaluating HER2 protein expression and gene amplification. oup.comjpatholtm.orgoup.com

Immunohistochemistry (IHC): IHC is a widely used method to detect HER2 protein overexpression in tissue samples. oup.comjpatholtm.orgtribun.healthnih.gov It involves using antibodies that bind to the HER2 protein, followed by a staining process that allows visualization under a microscope. tribun.health HER2 expression is typically scored on a scale of 0 to 3+, with 3+ indicating strong overexpression and considered HER2-positive. tribun.health Scores of 0 and 1+ are generally considered HER2-negative, while a score of 2+ is considered equivocal and requires further testing. tribun.health

In Situ Hybridization (ISH): ISH techniques are used to assess HER2 gene amplification. oup.comjpatholtm.orgtribun.health These methods detect the number of copies of the HER2 gene within the tumor cells. Common ISH methods include:

Fluorescence In Situ Hybridization (FISH): FISH uses fluorescent probes that bind to the HER2 gene and a control probe for chromosome 17 (CEP17). oup.comjpatholtm.orgtribun.health The ratio of HER2 gene copies to CEP17 signals is calculated to determine amplification. jpatholtm.org FISH is often used to confirm HER2 status in cases with equivocal (2+) IHC results. jpatholtm.orgtribun.health

Chromogenic In Situ Hybridization (CISH) and Silver In Situ Hybridization (SISH): CISH and SISH use chromogenic or silver-based detection methods, allowing visualization with a bright-field microscope. oup.comjpatholtm.org Like FISH, they assess the HER2/CEP17 ratio to determine gene amplification. oup.com SISH offers the advantage of automated assay procedures, potentially increasing reproducibility. oup.com

While these methods are standard, each has advantages and disadvantages, and there is ongoing research to optimize HER2 testing algorithms. oup.com

HER2-Low Expression Research

The concept of "HER2-low" expression has emerged as a distinct category within HER2-negative breast cancer, defined by low levels of HER2 protein expression (typically IHC 1+ or IHC 2+ with negative ISH) that were previously not considered eligible for HER2-targeted therapies. tribun.healthesmo.orgdovepress.combcrf.orgnih.gov

Recent clinical trial results, such as those from the DESTINY-Breast04 study, have demonstrated that patients with HER2-low metastatic breast cancer can benefit from novel HER2-targeted antibody-drug conjugates like trastuzumab deruxtecan (B607063) (T-DXd). esmo.orgdovepress.combcrf.orgnih.gov This has significantly impacted the clinical landscape and highlighted the importance of accurately identifying this patient population. nih.gov

Research in the HER2-low setting focuses on understanding the biological characteristics of these tumors, the prevalence of HER2-low expression across different cancer types, and the development of targeted therapies effective in this subgroup. Studies are investigating the optimal methods for identifying HER2-low expression and exploring whether it represents a distinct breast cancer subtype. esmo.orgnih.gov The clinical impact of the "HER2 ultralow" subclass (IHC >0 to <1+) is also under investigation. dovepress.comnih.gov

The identification and targeting of HER2-low expressing tumors represent a significant advancement in expanding treatment options for a substantial proportion of patients who previously had limited HER2-targeted therapeutic approaches. bcrf.org

Future Directions and Emerging Paradigms in Her2 Targeted Therapy Research

Development of Novel HER2-Targeting Modalities (e.g., peptide drug conjugates)

The success of antibody-drug conjugates (ADCs) has paved the way for the exploration of other novel HER2-targeting strategies. Among these, peptide-drug conjugates (PDCs) are emerging as a promising therapeutic class. PDCs utilize a peptide to selectively deliver a cytotoxic payload to tumor cells, offering potential advantages over larger antibody-based therapies, such as improved tumor penetration and more favorable pharmacokinetics. bohrium.comscienceopen.com

Key features of emerging HER2-targeting modalities:

Peptide-Drug Conjugates (PDCs): These conjugates link a HER2-targeting peptide with a potent cytotoxic agent. nih.gov Their smaller size compared to antibodies may allow for better penetration into solid tumors. bohrium.comscienceopen.compacific.edu Research is focused on optimizing the peptide sequence, linker stability, and payload potency to maximize efficacy and minimize off-target toxicity. nih.govpacific.edunih.gov

Homodimer Peptide-Drug Conjugates: A newer approach involves the use of homodimer peptides, which consist of two identical binding ligands. This design can enhance binding avidity to HER2-expressing cells, potentially leading to improved cellular uptake and cytotoxicity of the conjugated drug. nih.gov

Novel Antibody-Drug Conjugates (ADCs): Development of next-generation ADCs continues with a focus on new payloads, linkers, and antibodies to overcome resistance to existing therapies. mdpi.com Dual-payload ADCs, carrying two different cytotoxic agents, are also being investigated to tackle tumor heterogeneity and resistance. mdpi.com

Table 1: Comparison of HER2-Targeting Modalities

| Modality | Key Features | Potential Advantages |

| Monoclonal Antibodies | Target HER2 receptors on the cell surface to block signaling and flag cells for immune destruction. patsnap.com | Established efficacy and well-understood mechanisms of action. |

| Tyrosine Kinase Inhibitors | Small molecules that inhibit the intracellular kinase activity of the HER2 receptor. patsnap.com | Can penetrate the cell membrane to block signaling from within. |

| Antibody-Drug Conjugates (ADCs) | Combine the targeting specificity of an antibody with the potent cell-killing activity of a cytotoxic drug. mdpi.com | Targeted delivery of potent chemotherapy, minimizing systemic toxicity. mdpi.com |

| Peptide-Drug Conjugates (PDCs) | Utilize smaller peptides for targeted delivery of cytotoxic payloads. pacific.edu | Potentially better tumor penetration and pharmacokinetics compared to ADCs. bohrium.comscienceopen.com |

Strategies for Brain Metastases Targeting in Preclinical Models

Brain metastases are a significant clinical challenge in HER2-positive cancers, as the blood-brain barrier (BBB) limits the efficacy of many systemic therapies. nih.govoup.com Preclinical research is actively exploring various strategies to improve the treatment of HER2-positive brain metastases.

Current preclinical approaches include:

Development of Brain-Penetrant HER2 Inhibitors: Small molecule tyrosine kinase inhibitors with the ability to cross the BBB are a key area of investigation. nih.gov

Novel Delivery Systems: Engineered neural stem cells that secrete anti-HER2 antibodies directly within the brain have shown promise in preclinical models, offering a way to bypass the BBB. oup.com

Advanced Preclinical Models: The development of more representative animal models is crucial for accurately studying brain metastasis. nih.govnih.govfrontiersin.org This includes immunocompetent mouse models and patient-derived xenografts (PDXs) from resected brain metastases, which better reflect the tumor microenvironment and heterogeneity seen in patients. nih.govfrontiersin.org These models are instrumental in testing the efficacy of new therapeutic agents. nih.govnih.govfrontiersin.org

Overcoming Tumor Heterogeneity in HER2-Positive Cancers

Tumor heterogeneity, where different cancer cells within the same tumor have varying levels of HER2 expression, is a major cause of treatment resistance. nih.govnih.govtargetedonc.com Strategies to overcome this challenge are a critical focus of current research.

Approaches to address HER2 heterogeneity include:

Bystander Effect of ADCs: Newer ADCs are designed with payloads that, once released into a target cell, can diffuse into and kill neighboring cancer cells, including those with low or no HER2 expression. mdpi.com

Combination Therapies: Combining HER2-targeted therapies with other agents may help to eliminate heterogeneous tumor cell populations. mdnewsline.com

Improved Detection Methods: More sensitive techniques to detect and quantify HER2 heterogeneity, such as gene expression profiling, are being developed to better guide treatment decisions. nih.gov Understanding the different patterns of heterogeneity, such as genetic versus non-genetic, can inform the selection of the most appropriate therapeutic strategy. nih.gov

Precision Medicine Approaches Based on HER2 Genomic and Proteomic Profiling

Precision medicine aims to tailor treatment to the individual characteristics of a patient's tumor. In the context of HER2-positive cancer, genomic and proteomic profiling are providing deeper insights beyond simple HER2 amplification or overexpression.

Key aspects of precision medicine in HER2-targeted therapy:

Proteogenomic Analysis: Integrating proteomic and genomic data can identify novel biomarkers that predict response or resistance to HER2-targeted therapies. cancer.govnih.gov This approach can uncover signaling pathways and protein expression patterns not apparent from genomic analysis alone. cancer.gov

Identifying Resistance Mechanisms: Proteomic studies can help identify mechanisms of resistance, such as the activation of alternative signaling pathways. cancer.govnih.gov For example, elevated pathways related to the extracellular matrix and epithelial-mesenchymal transition have been observed in resistant tumors. cancer.gov

Quantitative Proteomics: Techniques like reverse-phase protein array (RPPA) can more accurately quantify HER2 protein expression and activation, potentially identifying patients who may respond to HER2-directed therapy even if they are classified as HER2-negative by standard methods. researchgate.net This could expand the patient population eligible for these treatments.

Table 2: Examples of Biomarkers in HER2-Targeted Therapy

| Biomarker Type | Example | Clinical Relevance |

| Genomic | ERBB2 (HER2) gene amplification | Primary indicator for HER2-targeted therapy. |

| Proteomic | GPRC5A and TPBG protein expression | Predictive of resistance to anti-HER2 therapy in HER2+ breast cancer. cancer.gov |

| Proteomic | HER2 protein expression level (quantitative) | May identify responders to HER2-targeted therapy among traditionally HER2-negative patients. researchgate.net |

Preclinical Research into HER2's Role in Specific Cancer Types Beyond Breast Cancer

While HER2 is a well-established target in breast cancer, its role in other solid tumors is an active area of preclinical and clinical investigation. The frequency of HER2 alterations and the efficacy of HER2-targeted therapies can vary significantly across different cancer types.

Gastric Cancer: HER2 is overexpressed in a subset of gastric and gastroesophageal cancers and is a negative prognostic factor. nih.govnih.gov Trastuzumab is an approved therapy, but resistance is common, driving research into novel agents like new ADCs. nih.govoup.com

Colorectal Cancer: HER2 amplification is found in a small percentage of metastatic colorectal cancers and is associated with resistance to anti-EGFR therapy. nih.govascopubs.orgnih.govcap.org Dual HER2 blockade with agents like trastuzumab and pertuzumab has shown efficacy in preclinical and clinical studies. ascopubs.orgascopubs.org

Lung Cancer: HER2 alterations in non-small cell lung cancer (NSCLC) include mutations, amplification, and overexpression. nih.govfrontiersin.orgnih.gov Activating HER2 mutations, particularly in exon 20, are a key therapeutic target, with ADCs showing significant promise. frontiersin.orgilcn.org

Prostate Cancer: While HER2 gene amplification is rare, HER2 protein expression has been observed and is associated with more aggressive disease. nih.govnih.govaacrjournals.orgresearchgate.net Preclinical studies suggest that targeting HER2, particularly on quiescent or dormant cancer cells, could be a strategy to prevent recurrence and overcome therapy resistance. nih.gov

Table 3: HER2 Alterations and Therapeutic Strategies in Different Cancers

| Cancer Type | Prevalence of HER2 Alterations | Key Therapeutic Strategies Under Investigation |

| Gastric Cancer | ~10-20% overexpression nih.gov | Novel ADCs, combination with immunotherapy nih.govoup.com |

| Colorectal Cancer | ~2-5% amplification in metastatic disease nih.govascopubs.org | Dual HER2 blockade, novel TKIs and ADCs ascopubs.orgascopubs.org |

| Lung Cancer (NSCLC) | 1-4% mutations, 2-5% amplification nih.gov | ADCs, selective TKIs targeting exon 20 mutations frontiersin.orgnih.gov |

| Prostate Cancer | Rare amplification, variable protein expression nih.govresearchgate.net | Targeting HER2 on quiescent cells with ADCs nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.